molecular formula C10H11N3OS B4669762 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B4669762
M. Wt: 221.28 g/mol
InChI Key: HIOGLFUYJYTWIN-UHFFFAOYSA-N
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Description

4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a methoxyphenyl group and a thiol group

Preparation Methods

The synthesis of 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the triazole derivative. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts or specific solvents.

Chemical Reactions Analysis

4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research has indicated potential anticancer properties, making it a candidate for further drug development.

    Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt the cell membrane of bacteria, leading to cell death. In cancer cells, the compound may induce apoptosis by interacting with specific signaling pathways.

Comparison with Similar Compounds

4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:

  • 4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
  • 4-(3-hydroxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
  • 4-(3-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and biological activities. The unique combination of the methoxy group and thiol group in this compound contributes to its distinct reactivity and potential applications.

Properties

IUPAC Name

4-(3-methoxyphenyl)-3-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-7-11-12-10(15)13(7)8-4-3-5-9(6-8)14-2/h3-6H,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOGLFUYJYTWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

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